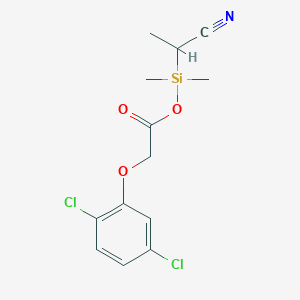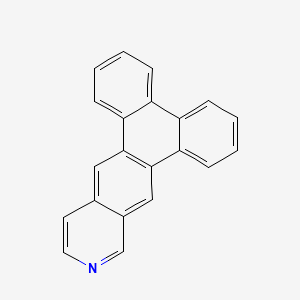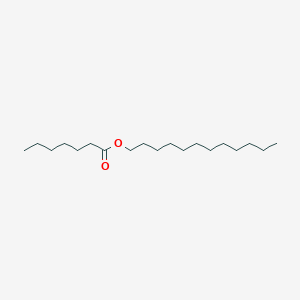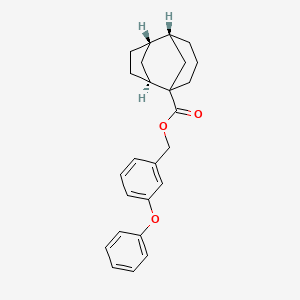
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six propyl groups attached to an octane backbone, with two aminium groups at the 1 and 8 positions, each paired with a bromide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide typically involves the following steps:
Formation of the Octane Backbone: The initial step involves the preparation of the octane backbone through a series of alkylation reactions.
Introduction of Propyl Groups: Propyl groups are introduced via nucleophilic substitution reactions, where appropriate leaving groups are replaced by propyl groups.
Formation of Dibromide Salt: The final step involves the formation of the dibromide salt by reacting the aminium compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the aminium groups to amine groups.
Substitution: Nucleophilic substitution reactions can replace the bromide ions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-), cyanide ions (CN^-), or alkoxide ions (RO^-) can be used for substitution reactions.
Major Products
Oxidation: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-dione.
Reduction: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-diamine.
Substitution: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) derivatives with different anions.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or drug candidate.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexamethyloctane-1,8-bis(aminium) dibromide
- N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexaethyloctane-1,8-bis(aminium) dibromide
Uniqueness
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide is unique due to its specific propyl group substitutions, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
| 106327-24-6 | |
Molekularformel |
C26H58Br2N2 |
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
tripropyl-[8-(tripropylazaniumyl)octyl]azanium;dibromide |
InChI |
InChI=1S/C26H58N2.2BrH/c1-7-19-27(20-8-2,21-9-3)25-17-15-13-14-16-18-26-28(22-10-4,23-11-5)24-12-6;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KLGKSFXSPMMQQZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCC[N+](CCC)(CCC)CCCCCCCC[N+](CCC)(CCC)CCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












